2-(4-Dibenzofuranyl)-5-methylpyridine
Description
2-(4-Dibenzofuranyl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a dibenzofuran moiety at the 2-position. These analogs are pivotal in pharmaceuticals, materials science (e.g., OLEDs, DSSCs), and catalysis due to their tunable electronic properties and stability .
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-dibenzofuran-4-yl-5-methylpyridine |
InChI |
InChI=1S/C18H13NO/c1-12-9-10-16(19-11-12)15-7-4-6-14-13-5-2-3-8-17(13)20-18(14)15/h2-11H,1H3 |
InChI Key |
IPPZCDYMTVOYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dibenzofuranyl)-5-methylpyridine typically involves the reaction of 4-bromodibenzofuran with 5-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling reaction, where 4-bromodibenzofuran is reacted with 5-methylpyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dibenzofuranyl)-5-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur, particularly on the pyridine ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Dibenzofuranyl)-5-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials
Mechanism of Action
The mechanism of action of 2-(4-Dibenzofuranyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in the substituents attached to the pyridine core, significantly altering their physicochemical and functional properties:
Substituent Impact :
Physicochemical Properties
- Melting/Boiling Points : Fluorinated derivatives exhibit higher melting points (e.g., 58–59°C for 2-(4-fluorophenyl)-5-methylpyridine) due to stronger intermolecular forces .
- Purity and Stability : Commercial analogs like 2-(2,4-difluorophenyl)-5-methylpyridine are available at >97% purity, ensuring reproducibility in industrial applications .
Key Research Findings
- Electronic Effects : Fluorine substitution at the 2- and 4-positions of the phenyl ring lowers the LUMO energy, improving electron injection in OLEDs .
- Biological Activity : Pyridine derivatives with ethynyl or pyrazolyl substituents exhibit potent inhibitory effects on targets like dihydroorotate dehydrogenase (DHODH), a key enzyme in nucleotide synthesis .
- Synthetic Flexibility : The 5-methylpyridine core allows modular functionalization, enabling rapid diversification for high-throughput screening in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
